molecular formula C12H13NO2 B10840327 1-Benzyl-3,3-dimethylazetidine-2,4-dione

1-Benzyl-3,3-dimethylazetidine-2,4-dione

Cat. No.: B10840327
M. Wt: 203.24 g/mol
InChI Key: LGZSEGMYAOALQU-UHFFFAOYSA-N
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Description

1-benzyl-3,3-dimethylazetidine-2,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of azetidine-2,4-diones, which are characterized by a four-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3,3-dimethylazetidine-2,4-dione typically involves the following steps:

    Formation of the Azetidine Ring: The initial step involves the cyclization of suitable precursors to form the azetidine ring. This can be achieved through intramolecular cyclization reactions under basic or acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with the azetidine ring.

    Dimethylation: The introduction of the two methyl groups at the 3-position of the azetidine ring can be accomplished through alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3,3-dimethylazetidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

1-benzyl-3,3-dimethylazetidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-3,3-dimethylazetidine-2,4-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of human leukocyte elastase by binding to the enzyme’s active site, thereby preventing its activity . This inhibition can reduce inflammation and tissue damage in various diseases.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3,3-dimethylazetidine: Lacks the 2,4-dione functionality.

    3,3-dimethylazetidine-2,4-dione: Lacks the benzyl group.

    1-benzylazetidine-2,4-dione: Lacks the dimethyl groups.

Uniqueness

1-benzyl-3,3-dimethylazetidine-2,4-dione is unique due to the combination of its benzyl group, dimethyl groups, and the azetidine-2,4-dione ring

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-benzyl-3,3-dimethylazetidine-2,4-dione

InChI

InChI=1S/C12H13NO2/c1-12(2)10(14)13(11(12)15)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

LGZSEGMYAOALQU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C1=O)CC2=CC=CC=C2)C

Origin of Product

United States

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